

Spectroscopic Data of (R)-2-Bromo-3-phenylpropionic Acid: A Technical Guide

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Compound of Interest

Compound Name: (R)-2-Bromo-3-phenylpropionic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-2-Bromo-3-phenylpropionic acid**, a compound of interest in organic synthesis and drug development. Due to the limited availability of published experimental spectra for this specific enantiomer, this guide presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights into the expected spectral characteristics of the molecule. This document also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a framework for the acquisition of experimental data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(R)-2-Bromo-3-phenylpropionic acid** (Molecular Formula: $C_9H_9BrO_2$, Molecular Weight: 229.07 g/mol).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10-13	Singlet	1H	-COOH
~7.2-7.4	Multiplet	5H	Aromatic protons
~4.5	Triplet	1H	-CH(Br)-
~3.3	Doublet of doublets	1H	-CH ₂ - (diastereotopic)
~3.1	Doublet of doublets	1H	-CH ₂ - (diastereotopic)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~170-175	-COOH
~135-140	Aromatic C (quaternary)
~128-130	Aromatic CH
~127-128	Aromatic CH
~45-50	-CH(Br)-
~40-45	-CH ₂ -

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
~3030	Medium	C-H stretch (Aromatic)
~2900-3000	Medium	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic acid dimer)
~1600, ~1495, ~1450	Medium-Weak	C=C stretch (Aromatic ring)
~1200-1300	Strong	C-O stretch
~690-770	Strong	C-H bend (Aromatic)
~500-600	Medium	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Relative Intensity	Assignment
228/230	Moderate	[M] ⁺ (Molecular ion peak, isotopic pattern for Br)
183/185	Moderate	[M - COOH] ⁺
149	Low	[M - Br] ⁺
104	High	[C ₈ H ₈] ⁺ (Loss of Br and COOH)
91	Very High	[C ₇ H ₇] ⁺ (Tropylium ion, base peak)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like **(R)-2-Bromo-3-phenylpropionic acid**. Instrument-specific parameters and sample preparation details may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of the solid sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is critical to avoid overlapping signals with the analyte.
 - Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.
 - Filter the solution into a clean, dry 5 mm NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
- ^1H NMR Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.
 - Acquire the ^1H NMR spectrum using a standard single-pulse experiment. The number of scans will depend on the sample concentration.
 - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
 - Integrate the signals to determine the relative ratios of the different types of protons.
- ^{13}C NMR Acquisition:

- Following ^1H NMR, switch the spectrometer to the ^{13}C channel.
- A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
- Due to the low natural abundance of ^{13}C , a larger number of scans is required compared to ^1H NMR.
- Process the data similarly to the ^1H spectrum (Fourier transform, phase, and baseline correction).

Infrared (IR) Spectroscopy

For a solid sample, one of the following methods is commonly used:

- Potassium Bromide (KBr) Pellet Method:
 - Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet press and apply high pressure to form a thin, transparent pellet.
 - Place the pellet in the sample holder of the IR spectrometer.
 - Acquire the IR spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
 - A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
- Attenuated Total Reflectance (ATR) Method:
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

- Acquire the IR spectrum. This method is often quicker and requires less sample preparation than the KBr pellet method.

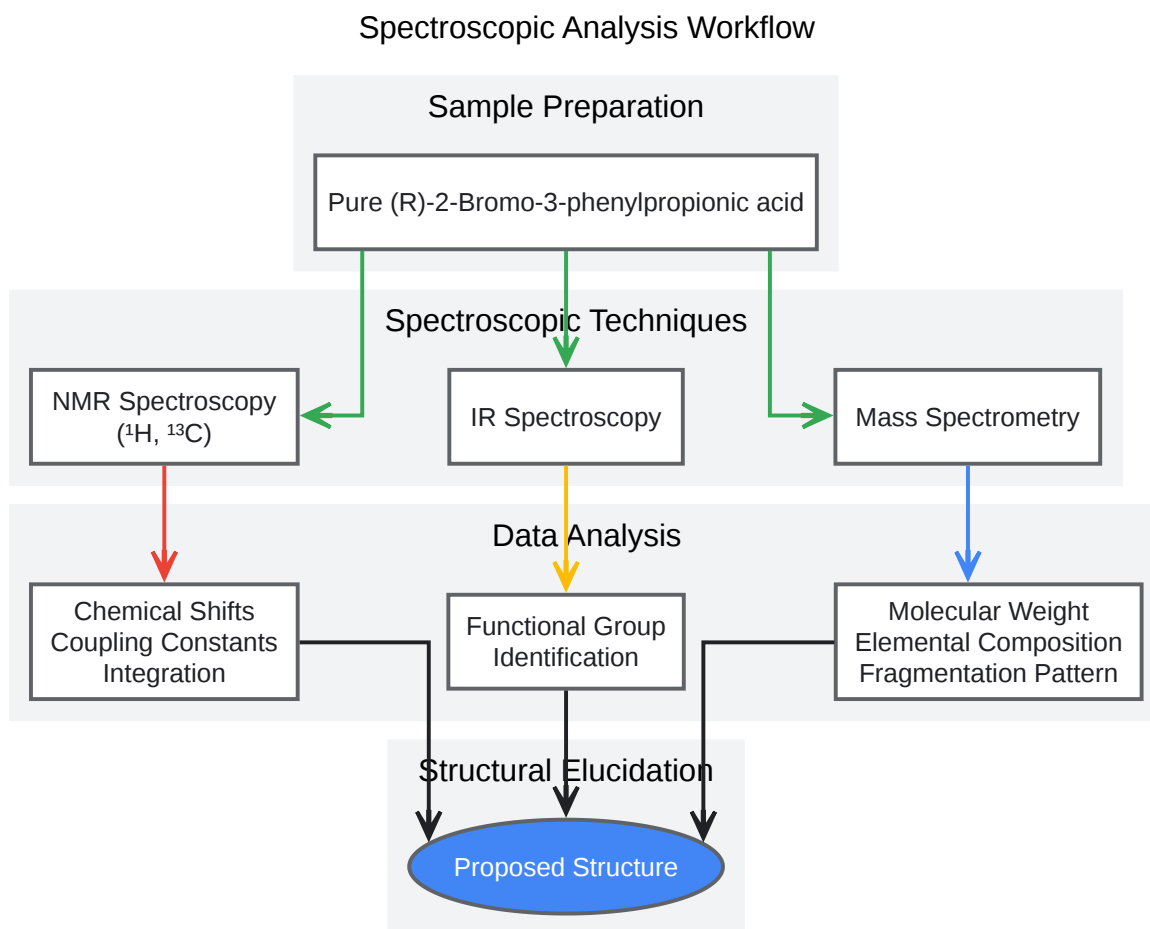
Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of relatively small organic molecules.

- Sample Introduction:
 - For a solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.
 - Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS), which also provides separation from any impurities.
- Ionization and Analysis:
 - The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.
 - The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Spectrum Generation:
 - The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z .
 - The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (due to the ^{79}Br and ^{81}Br isotopes).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.



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Caption: A logical workflow for the structural elucidation of an organic compound.

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References

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